molecular formula C9H14N2 B1432387 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole CAS No. 26751-37-1

5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Cat. No. B1432387
CAS RN: 26751-37-1
M. Wt: 150.22 g/mol
InChI Key: DGMYJUWVCRQEJV-UHFFFAOYSA-N
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Description

5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole, also known as DMT, is a chemical compound that has been studied for its potential applications in scientific research. DMT is a naturally occurring compound found in some plants, and is known for its hallucinogenic properties when consumed. While DMT is not approved for medical use, its potential applications in research are being explored. DMT has been studied for its potential to act as a neurotransmitter, to interact with the brain’s serotonin receptors, and to act as an antidepressant.

Scientific Research Applications

5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has been studied for its potential applications in scientific research. It has been used in studies to examine its effects on the brain, its ability to act as a neurotransmitter, and its potential to interact with serotonin receptors. 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has also been used in studies to examine its effects on behavior and mood, as well as its potential to act as an antidepressant.

Mechanism Of Action

The mechanism of action of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is not fully understood. It is believed that 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole acts as a neurotransmitter, interacting with serotonin receptors in the brain. It is also believed that 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has hallucinogenic properties, and can produce a range of psychological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole are not fully understood. It is believed that 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole interacts with serotonin receptors in the brain, resulting in a range of psychological effects. These effects can include altered states of consciousness, changes in mood, and visual and auditory hallucinations.

Advantages And Limitations For Lab Experiments

The advantages of using 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole in laboratory experiments include its low cost and availability, as well as its ability to produce a range of psychological effects. The limitations of using 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole in laboratory experiments include its potential for abuse and its potential to produce adverse reactions.

Future Directions

The future directions for 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole research include further exploration of its potential applications in scientific research, such as its ability to act as a neurotransmitter, its potential to interact with serotonin receptors, and its potential to act as an antidepressant. Additionally, further research is needed to explore its biochemical and physiological effects, as well as its potential for abuse. Other future directions include exploring the potential for 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole to be used in therapeutic settings, as well as its potential to be used in treatments for various psychological disorders.

properties

IUPAC Name

5,6-dimethyl-4,5,6,7-tetrahydro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h5-7H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMYJUWVCRQEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC1C)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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